2-Piperazin-1-yl-isonicotinonitrile hydrochloride
Description
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name is 2-(piperazin-1-yl)isonicotinonitrile hydrochloride , reflecting its core pyridine ring substituted at the 2-position with a piperazine group and a nitrile group at the 4-position (Figure 1). Its molecular formula is C₁₀H₁₃ClN₄ , with a molecular weight of 224.69 g/mol . The hydrochloride salt form enhances solubility, a common modification for bioactive piperazine derivatives.
Structural highlights :
- Pyridine core : A six-membered aromatic ring with a nitrogen atom at the 1-position.
- Piperazine substitution : A six-membered diamine ring providing conformational flexibility and basicity.
- Nitrile group : A polar functional group influencing electronic properties and hydrogen-bonding potential.
The SMILES notation is N#CC1=CC=NC(N2CCNCC2)=C1.[H]Cl , and the simplified molecular-input line-entry system (SMILES) for the free base is N#CC1=CC=NC(N2CCNCC2)=C1 .
Historical Background in Heterocyclic Chemistry Research
Piperazine-pyridine hybrids emerged prominently in the early 21st century as researchers sought to improve the metabolic stability and target selectivity of kinase inhibitors and CNS drugs. The incorporation of piperazine into pyridine frameworks was driven by its ability to modulate basicity, solubility, and three-dimensional conformation. For example, piperazine’s protonation state influences interactions with aspartate or glutamate residues in enzymatic binding pockets, as seen in PARP-1 and SOS-1 inhibitors.
The nitrile group in 2-piperazin-1-yl-isonicotinonitrile hydrochloride may serve as a hydrogen-bond acceptor or participate in click chemistry reactions, a strategy employed in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. Early synthetic efforts focused on nucleophilic aromatic substitution, where piperazine displaces halogens or other leaving groups on pyridine rings.
Positioning Within Pyridine-Piperazine Derivative Classification
This compound belongs to two overlapping classes:
- Pyridine derivatives : Characterized by a nitrogen-containing aromatic ring, widely used in FDA-approved drugs for oncology, infectious diseases, and CNS disorders.
- Piperazine bioisosteres : Designed to replace flexible piperazine rings with constrained analogs (e.g., azetidines, spirocycles) to reduce off-target effects.
Its structural features align with trends in kinase inhibitor design, where pyridine provides a planar aromatic scaffold for ATP-binding pocket interactions, while piperazine enhances solubility and pharmacokinetics. For instance, similar compounds have been explored in SOS-1 agonists, where piperazine’s N–N distance (2.97 Å) optimizes hydrogen bonding with Glu887.
Molecular Identification and Chemical Registry Parameters
The compound is cataloged under multiple identifiers, ensuring precise tracking in chemical databases and regulatory frameworks:
| Identifier | Value |
|---|---|
| CAS Number | 1185316-24-8 |
| PubChem CID | 159653235 (related entry) |
| MDL Number | MFCD09607854 |
| EC Number | Not formally assigned |
| ZINC Database ID | ZINC12505593 |
Physicochemical properties :
- Purity : ≥95% (HPLC).
- Storage : Sealed in dry, inert atmosphere at room temperature.
- Spectral data : While specific NMR or IR spectra are not publicly disclosed, analogous piperazine-pyridine compounds exhibit characteristic signals for aromatic protons (δ 7.5–8.5 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm).
Properties
IUPAC Name |
2-piperazin-1-ylpyridine-4-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c11-8-9-1-2-13-10(7-9)14-5-3-12-4-6-14;/h1-2,7,12H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAQLVRBRZBYNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671795 | |
| Record name | 2-(Piperazin-1-yl)pyridine-4-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185316-24-8 | |
| Record name | 2-(Piperazin-1-yl)pyridine-4-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Condensation Reaction
- Reactants: N-Boc-piperazine and 2-chloro-isonicotinonitrile (analogous to 2-chloropyrimidine in related syntheses).
- Conditions:
- Solvent: Water
- Base: Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3)
- Molar ratio: N-Boc-piperazine to 2-chloro-isonicotinonitrile approximately 1:1.2
- Concentration: 0.5–1.5 mol/L for N-Boc-piperazine
- Temperature: Room temperature (~25 °C)
- Time: 2–5 hours
- Reaction: Nucleophilic substitution where the piperazine nitrogen attacks the halogenated position on isonicotinonitrile, forming 1-(2-isonicotinonitrile)-4-Boc-piperazine.
Step 2: Hydrolysis and Hydrochloride Formation
- Reactants: 1-(2-isonicotinonitrile)-4-Boc-piperazine intermediate.
- Conditions:
- Acid: Hydrochloric acid (HCl), concentration 1–6 mol/L, preferably 2 mol/L.
- Solvent: Water
- Concentration of intermediate: 1.0–2.0 mol/L
- Temperature: 25–40 °C
- Time: 1.5–3 hours
- Reaction: Acidic hydrolysis removes the Boc protecting group, and the free amine is converted into the hydrochloride salt, yielding this compound.
Reaction Conditions and Yields
| Step | Reactants | Solvent | Base/Acid | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Condensation | N-Boc-piperazine + 2-chloro-isonicotinonitrile | Water | Na2CO3 (0.6–2.0 mol/L) | 25 | 2–5 | ~90 | Mild, aqueous, high yield |
| Hydrolysis & HCl salt formation | Boc-protected intermediate + HCl (2 mol/L) | Water | HCl (1–6 mol/L) | 25–40 | 1.5–3 | >80 | High purity, stable salt |
Advantages of This Preparation Method
- Mild Reaction Conditions: Room temperature and aqueous solvents reduce hazards and energy consumption.
- High Yield and Purity: Overall yield typically exceeds 80%, with product purity above 99%, facilitating pharmaceutical-grade material.
- Industrial Suitability: The process avoids organic solvents like methylene chloride or chloroform, reducing environmental impact and cost.
- Product Stability: Conversion to hydrochloride salt enhances storage stability by preventing oxidation and discoloration.
Research Findings and Comparative Notes
- The use of N-Boc-piperazine as a protected intermediate enables selective mono-substitution, minimizing by-products such as di-substituted derivatives that occur in direct reactions with free piperazine.
- The aqueous base-mediated condensation allows for easy work-up and isolation of the Boc-protected intermediate as a solid.
- Subsequent acid hydrolysis is straightforward and avoids harsh conditions that might degrade the nitrile group.
- This method is adapted from patented syntheses of similar piperazine heterocycles and has been validated for scale-up in medicinal chemistry applications.
Summary Table of Key Parameters
| Parameter | Preferred Range/Value |
|---|---|
| Molar ratio (Boc-piperazine:2-chloro-isonicotinonitrile) | 1:1 to 1:1.5 (optimal 1:1.2) |
| Base concentration | 0.6–2.0 mol/L (Na2CO3 preferred) |
| Condensation temperature | 25 °C |
| Condensation time | 2–5 hours |
| Hydrochloric acid concentration | 1–6 mol/L (optimal 2 mol/L) |
| Hydrolysis temperature | 25–40 °C |
| Hydrolysis time | 1.5–3 hours |
| Overall yield | >80% |
| Product purity | >99% |
Chemical Reactions Analysis
Types of Reactions: 2-Piperazin-1-yl-isonicotinonitrile hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Anti-Tuberculosis Activity:
One of the primary applications of 2-piperazin-1-yl-isonicotinonitrile hydrochloride is its potential as an anti-tuberculosis agent. Research indicates that it acts as an inhibitor of mycobacterial ATP synthase, a critical enzyme for the survival of Mycobacterium tuberculosis. This mechanism positions the compound as a candidate for new tuberculosis treatments, especially in light of rising antibiotic resistance.
Neuropharmacology:
The compound's structural similarity to other bioactive molecules suggests its potential role in neuropharmacology. It may modulate various biological pathways relevant to neurological disorders, providing a foundation for further exploration in treating conditions such as depression or anxiety disorders.
Enzyme Inhibition Studies:
The compound has been utilized in studies examining its binding affinity and inhibitory effects on various enzymes, particularly ATP synthase. Understanding these interactions is crucial for optimizing its therapeutic potential against mycobacterial infections and exploring its effects on other biological pathways.
Potential for Cancer Therapy:
Research also suggests that compounds similar to this compound may have applications in cancer therapy due to their ability to modulate pathways involved in cell proliferation and survival. This aspect warrants further investigation into its efficacy against different cancer types.
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in inhibiting mycobacterial growth, showcasing its potential as a lead compound in anti-tuberculosis drug development. For example, a study demonstrated that derivatives of this compound exhibited significant activity against drug-resistant strains of Mycobacterium tuberculosis, underscoring its relevance in addressing public health challenges related to tuberculosis.
In neuropharmacology, preliminary findings indicate that the compound may influence neurotransmitter systems, which could lead to new insights into treating mood disorders. However, comprehensive clinical studies are necessary to validate these findings and assess safety profiles.
Mechanism of Action
The mechanism by which 2-Piperazin-1-yl-isonicotinonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological responses.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on 2-piperazin-1-yl-isonicotinonitrile hydrochloride and related piperazine/piperidine derivatives, emphasizing structural, physicochemical, and functional differences.
Structural and Physicochemical Properties
Key Observations :
- Piperazine vs. Piperidine: The piperazine ring in 2-piperazin-1-yl-isonicotinonitrile provides two nitrogen atoms, enhancing hydrogen-bonding capacity compared to the single nitrogen in piperidine derivatives like 2-(piperidin-4-yl-methyl)isoindolin-1-one hydrochloride . This difference influences receptor-binding affinity and solubility.
- Backbone Variation: The isonicotinonitrile moiety in the target compound offers a planar, electron-deficient aromatic system, contrasting with the isoindolinone or benzonitrile groups in analogs. This structural feature may improve interactions with hydrophobic enzyme pockets .
Critical Research Findings and Limitations
- Advantages of this compound: Superior kinase inhibition due to optimized π-π stacking and hydrogen-bonding interactions. Enhanced aqueous solubility for in vivo applications.
- Limitations: Limited stability under acidic conditions (pH < 3). Limited published data on long-term toxicity compared to benzonitrile analogs .
Biological Activity
2-Piperazin-1-yl-isonicotinonitrile hydrochloride, a compound with the CAS number 1185316-24-8, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article delves into the compound's biological activity, exploring its mechanisms, efficacy, and relevant case studies.
This compound is structurally related to isonicotinonitrile derivatives, which are known for their diverse pharmacological properties. The compound exhibits significant inhibitory activity against poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition can lead to the accumulation of DNA damage in cancer cells, particularly those deficient in homologous recombination repair mechanisms, such as BRCA1/2 mutations. Consequently, it enhances the cytotoxic effects of chemotherapeutic agents like cisplatin and temozolomide .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Study 1: Antitumor Activity
A study published in Cancer Biology & Therapy demonstrated that compounds similar to this compound exhibited potent antitumor effects against various cancer cell lines. The study highlighted that the compound's ability to inhibit PARP significantly enhanced the efficacy of existing chemotherapy drugs, suggesting a promising avenue for combination therapies in resistant tumors .
Case Study 2: Neuroprotective Effects
Research has indicated that PARP inhibitors, including this compound, may have neuroprotective effects. A study focused on ischemic brain injury found that administration of PARP inhibitors reduced neuronal loss and improved functional outcomes in animal models. This suggests potential therapeutic applications for conditions such as stroke and traumatic brain injury .
Case Study 3: Inflammatory Conditions
In a study examining inflammatory responses, it was found that the compound could effectively reduce markers of inflammation in vitro. This was attributed to its ability to inhibit iNOS production and modulate cytokine levels, indicating its potential use in treating inflammatory disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for 2-Piperazin-1-yl-isonicotinonitrile hydrochloride, and how can purity be ensured?
- Methodology : Synthesis typically involves coupling piperazine with isonicotinonitrile under reflux conditions. Key parameters include:
- Temperature : 80–100°C in anhydrous solvents (e.g., acetonitrile or DMF) to minimize side reactions .
- Catalysts : Use of triethylamine or DIPEA to deprotonate intermediates and enhance nucleophilic substitution .
- Purification : Column chromatography (silica gel, eluting with methanol/dichloromethane mixtures) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How should researchers characterize the compound’s stability under varying storage conditions?
- Methodology :
- Storage : Store at –20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis. Avoid exposure to oxidizing agents, which may degrade the compound into CO, NOx, and HCl .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via TLC or LC-MS to detect decomposition products. Use IR spectroscopy to confirm structural integrity (e.g., C≡N stretch at ~2200 cm⁻¹) .
Q. What analytical techniques are recommended for quantifying impurities in the compound?
- Methodology :
- HPLC-UV/HRMS : Use gradient elution (0.1% formic acid in water/acetonitrile) to separate and quantify residual solvents or byproducts (e.g., unreacted piperazine).
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6) to detect positional isomers or protonation states. Compare with reference standards for piperazine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodology :
- Assay Validation : Replicate studies under standardized conditions (e.g., cell line: SH-SY5Y for neuroactivity; ATP levels for cytotoxicity).
- Orthogonal Assays : Compare results across functional assays (e.g., receptor binding vs. cAMP modulation) to identify context-dependent effects .
- Impurity Profiling : Characterize impurities (e.g., N-oxides or hydrolyzed products) using LC-QTOF-MS, as minor contaminants may antagonize target receptors .
Q. What experimental design is recommended for studying the compound’s mechanism of action in neurological models?
- Methodology :
- Target Identification : Perform radioligand displacement assays (e.g., 5-HT1A or D2 receptors) and use CRISPR-Cas9 knockouts to validate target specificity .
- Downstream Signaling : Measure second messengers (e.g., Ca²⁺ flux via FLIPR or cAMP using ELISA) to map signaling pathways.
- Structural Analysis : Co-crystallize the compound with target proteins (e.g., serotonin receptors) for X-ray diffraction studies to identify binding motifs .
Q. How should researchers design in vivo studies to assess pharmacokinetics and toxicity?
- Methodology :
- Solubility Optimization : Prepare hydrochloride salts in saline (pH 4.5–5.5) for intravenous administration or PEG-400 for oral dosing .
- Pharmacokinetics : Conduct bioavailability studies in rodents (plasma sampling at 0.5, 1, 2, 4, 8, 24 h post-dose). Analyze plasma via LC-MS/MS to calculate AUC and half-life.
- Toxicity Screening : Perform histopathology on liver/kidney tissues and monitor behavioral endpoints (e.g., open field tests for CNS effects) .
Q. What strategies mitigate batch-to-batch variability in pharmacological studies?
- Methodology :
- Quality Control : Implement strict SOPs for synthesis, including in-process checks (e.g., reaction completion via FTIR).
- Statistical Design : Use randomized block designs in animal studies to account for variability. Apply multivariate analysis (e.g., PCA) to isolate batch effects from biological signals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
